![molecular formula C22H16Cl2N2O3 B4961689 N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide](/img/structure/B4961689.png)
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BCI-121 or BCI-121A. It is a potent inhibitor of the protein kinase CK1δ and CK1ε, which are involved in various cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response.
Mechanism of Action
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide is a potent and selective inhibitor of CK1δ and CK1ε. These protein kinases are involved in various cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response. By inhibiting CK1δ and CK1ε, N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide can affect these cellular processes and potentially have therapeutic applications.
Biochemical and Physiological Effects:
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has been shown to have various biochemical and physiological effects. Inhibition of CK1δ and CK1ε by this compound can affect circadian rhythm, Wnt signaling, and DNA damage response. Additionally, N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ and CK1ε, which makes it a valuable tool compound for studying the function of these protein kinases. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide. One potential direction is to investigate the therapeutic potential of this compound in diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the role of CK1δ and CK1ε in other cellular processes and diseases. Additionally, new analogs of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide can be synthesized and tested for their ability to inhibit CK1δ and CK1ε.
Synthesis Methods
The synthesis of N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide involves a series of chemical reactions. The starting materials are 5,7-dichloro-1,3-benzoxazole and 3-ethoxybenzoyl chloride. These two compounds are reacted in the presence of a base such as triethylamine to form the intermediate compound 3-ethoxy-N-(5,7-dichloro-1,3-benzoxazol-2-yl)benzamide. This intermediate is then reacted with 3-aminophenylboronic acid in the presence of a palladium catalyst to form the final product, N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide.
Scientific Research Applications
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide has been extensively used in scientific research as a tool compound to study the function of CK1δ and CK1ε. These two protein kinases have been implicated in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. By inhibiting CK1δ and CK1ε, researchers can investigate the role of these protein kinases in disease development and progression.
properties
IUPAC Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O3/c1-2-28-17-8-4-5-13(10-17)21(27)25-16-7-3-6-14(9-16)22-26-19-12-15(23)11-18(24)20(19)29-22/h3-12H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHJKSJXBZZXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-ethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.